Welcome to the BenchChem Online Store!
molecular formula C13H12OS B2649192 4-(Benzyloxy)thiophenol CAS No. 364339-59-3

4-(Benzyloxy)thiophenol

Cat. No. B2649192
M. Wt: 216.3
InChI Key: YPRTZLQGVTVHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06608104B2

Procedure details

Zinc dust (13.1 g) was added to a mixture of 4-Benzyloxy-benzenesulfonyl chloride (I) (10 g, 35.2 mmoles), sulfuric acid (26.2 g) and ice (78.6 g) at 0° C. The mixture was warmed to ambient temperature, stirred for 1 hour, refluxed for 2 hours and then cooled to ambient temperature. The mixture was extracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to yield the title compound. 1H NMR (CDCl3, 400 MHz) δ 5.03 (s, 2H), 6.89 (d, J=8.92 Hz, 2H), 7.38 (d, J=8.93 Hz, 2H), 7.3-7.4 (m, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
78.6 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=O)=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O>[Zn]>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([SH:15])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
26.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
78.6 g
Type
reactant
Smiles
Name
Quantity
13.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.